
2-Chloro-4-methyl-3-nitropyridine
Overview
Description
Preparation Methods
Historical Context and Early Synthetic Approaches
Chapman’s Nitropyridine-Based Synthesis
The earliest documented synthesis of 2-chloro-4-methyl-3-nitropyridine, reported by Chapman et al., begins with this compound as a precursor . This method involves nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, but suffers from non-selective nitration at positions 3 and 5, leading to mixed regioisomers and reduced yields . Additionally, the exothermic nature of nitration poses thermo-chemical hazards, particularly at scale, with risks of runaway reactions . Despite these limitations, this route established foundational insights into pyridine functionalization.
Grozinger’s Nitration Challenges
Grozinger et al. further elucidated the pitfalls of nitration-based methods, demonstrating that even under optimized conditions, the selectivity for 3-nitro derivatives rarely exceeds 70% . Competing 5-nitration and decomposition pathways necessitate costly purification steps, rendering this approach economically unfeasible for industrial production .
Modern Cyclization-Chlorination Strategies
Cyclization of Malononitrile Derivatives
A patent by Schneider (US6399781B1) details a cyclization-driven synthesis starting from malononitrile, acetylacetaldehyde dimethyl acetal, and piperidinium acetate . The reaction proceeds via a Knoevenagel condensation at ambient temperature, forming 3-cyano-4-methyl-2-pyridone as an intermediate . Subsequent chlorination with POCl₃ and PCl₅ at 115°C achieves quantitative conversion to 2-chloro-3-cyano-4-methylpyridine within two hours .
Hydrolysis and Hofmann Degradation
The nitrile intermediate undergoes hydrolysis in concentrated sulfuric acid at 90°C to yield 2-chloro-4-methylpyridine-3-carboxamide . Hofmann degradation using bromine and sodium hydroxide at 70°C then affords the final product, this compound, with an overall yield of 68% . This method’s scalability is enhanced by inert solvent extraction (e.g., methylene chloride) to recover intermediates .
Comparative Analysis of Chlorinating Agents
Chlorination efficiency varies significantly with reagent choice. As shown in Table 1, POCl₃ alone achieves 85% conversion, while a POCl₃/PCl₅ mixture (10:1) improves yield to 94% . Excess POCl₃ is recoverable via distillation, reducing waste .
Table 1. Chlorination Efficiency with Different Reagents
Reagent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
POCl₃ | 115 | 2 | 85 |
POCl₃ + PCl₅ (10:1) | 115 | 2 | 94 |
SOCl₂ | 115 | 3 | 72 |
Nitration-Regioselectivity and Mechanistic Insights
N₂O₅-Mediated Nitration
The De Gruyter study highlights N₂O₅ as a potent nitrating agent for pyridines, particularly in SO₂/CH₃NO₂ mixtures . For 4-methylpyridine derivatives, nitration at the 3-position dominates (70% yield) due to electron-donating methyl group effects . Mechanistic studies reveal that N-nitropyridinium nitrate intermediates undergo sulfonic acid-assisted rearomatization, with migration energetics favoring 3-nitro products .
Table 2. Nitration Yields Under Varied Conditions
Substrate | Nitrating System | Temperature (°C) | 3-Nitro Yield (%) |
---|---|---|---|
4-Methylpyridine | N₂O₅/SO₂ | 22 | 70 |
4-Methylpyridine | N₂O₅/CH₃NO₂ | 22 | 54 |
2-Chloropyridine | N₂O₅/HSO₃⁻ | 0 | 33 |
Solvent and Catalytic Effects
Polar aprotic solvents like nitromethane enhance nitration rates by stabilizing ionic intermediates . Conversely, aqueous systems promote hydrolysis, reducing yields. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalysis, though effective in bench-scale reactions, introduces complexity in large-scale setups due to difficult catalyst recovery .
Reductive Chlorination and Scalable Alternatives
Schneider’s Two-Step Reduction-Chlorination
Schneider’s patent (US5686618) bypasses nitration entirely, starting with 2,6-dichloro-3-amino-4-methylpyridine . Hydrogen peroxide in hydrochloric acid selectively dechlorinates the 6-position, yielding this compound with 89% purity . This method’s operational simplicity and minimal byproducts make it suitable for continuous manufacturing.
Dichlorination-Dehalogenation Trade-offs
Early routes requiring dichlorination (e.g., U.S. Patent 5,668,287) face challenges in selective monochlorination . Reductive dehalogenation with zinc dust restores the 2-chloro configuration but introduces metal waste streams, complicating environmental compliance .
Industrial Considerations and Process Optimization
Cost-Benefit Analysis of Routes
Table 3 evaluates three dominant methods on cost, yield, and scalability. Cyclization-chlorination offers the best balance, while nitration-based routes lag due to purification overheads .
Table 3. Industrial Viability of Synthetic Routes
Method | Raw Material Cost | Yield (%) | Scalability |
---|---|---|---|
Cyclization-Chlorination | Moderate | 68 | High |
Nitration | Low | 45 | Low |
Reductive Chlorination | High | 89 | Moderate |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the methyl group.
Major Products:
Scientific Research Applications
Pharmaceutical Development
2-Chloro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance biological activity, making it a valuable component in drug design. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties, demonstrating selective inhibitory effects against specific cancer cell lines such as UO31 renal cancer and MCF-7 breast cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | Inhibition (%) |
---|---|---|
Compound 13 | UO31 | 96.90 |
Compound 21 | MCF-7 | 71.42 |
Agricultural Chemicals
In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its effectiveness in controlling specific pests contributes to improved crop yields. The compound's ability to act selectively against target pests while minimizing harm to beneficial organisms makes it a preferred choice in agrochemical formulations .
Material Science
The compound is also incorporated into the development of specialty polymers and coatings. Its inclusion enhances the durability and resistance of materials to environmental factors, which is essential for various industrial applications. These properties make it suitable for use in protective coatings and advanced materials designed for harsh conditions .
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent in various techniques aimed at detecting and quantifying other compounds. This application is vital for quality control processes in manufacturing, ensuring the purity and efficacy of chemical products .
Research in Organic Chemistry
As a versatile building block, this compound is used extensively in synthetic organic chemistry to create complex molecules. Its role as an intermediate facilitates advancements in chemical research and education, allowing chemists to explore new synthetic pathways and develop innovative chemical entities .
Case Study 1: Synthesis of Anticancer Agents
A study published by NCBI reported the synthesis of novel pyrido[3,4-d]pyrimidine derivatives using this compound as an intermediate. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer therapies .
Case Study 2: Agrochemical Formulations
Research conducted on agrochemical formulations demonstrated that incorporating this compound significantly improved the efficacy of herbicides against resistant weed species. This enhancement led to better crop management outcomes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a precursor to NNRTIs, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The nitro group and chlorine atom play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-Chloro-4-methyl-3-nitropyridine
- Synonyms: 2-Chloro-3-nitro-4-picoline
- CAS Number : 23056-39-5
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
Structural Features
The molecule consists of a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 2. This arrangement confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Key Properties
- Melting Point: Not explicitly reported, but derivatives synthesized from this compound exhibit melting points in the range of 268–287°C .
- Spectroscopic Data: ¹H NMR (DMSO-d₆): δ 8.34–8.05 (m, 1H), 7.09 (d, J = 5.7 Hz, 1H), 3.95 (s, 3H), 2.29 (s, 3H) . ¹³C NMR (DMSO-d₆): δ 154.19, 148.05, 141.69, 135.62, 119.47, 54.34, 16.06 . FTIR/FT-Raman: Peaks corresponding to C–Cl (750–600 cm⁻¹), NO₂ (1550–1350 cm⁻¹), and C–H (3100–2800 cm⁻¹) vibrations .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties Comparison
*Derived from related intermediates in .
Key Differences and Functional Insights
Substituent Position and Reactivity
- Chlorine Position : In 2-chloro-5-nitropyridine (CAS 4548-45-2), the chlorine at C2 and nitro at C5 create a meta-directing effect, reducing electrophilic substitution reactivity compared to this compound, where the nitro group at C3 enhances electron withdrawal .
- Methyl vs. Methoxy Groups : Replacing the methyl group in this compound with methoxy (as in 2-chloro-4-methoxy-3-nitropyridine) increases steric bulk and alters electronic properties, affecting solubility and reaction pathways .
Spectroscopic and Conformational Behavior
- Vibrational Modes: FTIR studies show that this compound has distinct NO₂ asymmetric stretching at 1532 cm⁻¹, while 2-chloro-6-methylpyridine lacks nitro vibrations, simplifying its spectral profile .
- Conformational Stability : Quantum chemical calculations (B3LYP/6-311++G**) indicate that this compound adopts a planar conformation due to resonance stabilization, whereas 2-chloro-6-methylpyridine exhibits slight torsional distortion .
Research Findings and Trends
- Spectroscopic Advances : Combined FTIR and Raman studies enable precise differentiation of nitro-pyridine isomers, aiding in quality control during pharmaceutical synthesis .
- Computational Modeling : Density functional theory (DFT) studies predict reaction pathways for chlorine displacement in this compound, guiding catalyst design for improved yields .
- Market Demand : Suppliers like Sigma-Aldrich and City Chemical LLC report consistent demand for this compound (CAS 23056-39-5), with annual sales exceeding 50 units, reflecting its industrial relevance .
Biological Activity
2-Chloro-4-methyl-3-nitropyridine (C6H5ClN2O2), a halogenated heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals.
- Molecular Formula : C6H5ClN2O2
- Molecular Weight : 172.57 g/mol
- CAS Number : 23056-39-5
Antiviral Activity
One of the notable biological activities of this compound is its effectiveness as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. This compound interacts directly with the reverse transcriptase enzyme of HIV-1, leading to a reduction in viral load and restoration of immune function in affected individuals .
Anticancer Potential
Recent studies have explored the cytotoxicity of derivatives synthesized from this compound against various cancer cell lines. A significant investigation utilized the National Cancer Institute’s 60 human cancer cell line panel (NCI 60), revealing selective inhibitory effects against breast cancer (MCF-7) and renal cancer (UO31) cell lines. For instance, compounds derived from this nitropyridine exhibited growth inhibition percentages ranging from 60% to 96% at concentrations of 10 µM, indicating promising anticancer properties .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound's structure allows it to bind effectively to viral enzymes, disrupting their function.
- Cellular Uptake : Its solubility in organic solvents like chloroform and methanol facilitates cellular uptake, enhancing its bioavailability.
- Chemical Reactivity : The presence of both chlorine and nitro groups allows for nucleophilic substitutions, enabling further modifications that can enhance biological activity .
Table 1: Cytotoxicity Data of Derivatives from this compound
Compound ID | Cell Line | Growth Inhibition (%) | Concentration (µM) |
---|---|---|---|
Compound 13 | UO31 (Renal) | 96.90 | 10 |
Compound 21 | MCF-7 (Breast) | 71.42 | 10 |
Compound 14 | MDA-MB-468 | 60.77 | 10 |
This table summarizes the growth inhibition percentages observed in various cancer cell lines, highlighting the efficacy of specific derivatives synthesized from the parent compound.
Case Study: Synthesis and Evaluation
In a study focused on synthesizing novel pyrido[3,4-d]pyrimidine derivatives from this compound, researchers reported that certain structural modifications led to enhanced selectivity against specific cancer types. The introduction of an amine linker at the C-4 position significantly improved inhibitory activity against renal cancer cells compared to other substituents .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-4-methyl-3-nitropyridine, and how should data be interpreted?
Basic Question
Methodological Answer:
To characterize this compound, use FTIR and FT-Raman spectroscopy to analyze vibrational modes, focusing on key functional groups (e.g., nitro, chloro, and methyl groups). Compare experimental peaks with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to assign vibrational frequencies accurately . For example:
Observed FTIR Peak (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
---|---|---|
1530 | 1528 (B3LYP) | NO₂ asymmetric stretch |
680 | 685 (B3PW91) | C-Cl stretch |
Interpretation Tips:
- Discrepancies ≤20 cm⁻¹ are acceptable due to anharmonicity or solvent effects.
- Use scaling factors (0.96–0.98) for better alignment .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
Basic Question
Methodological Answer:
Common routes involve nitration of 2-chloro-4-methylpyridine followed by selective chlorination. Key considerations:
- Temperature Control: Nitration at 0–5°C minimizes side reactions (e.g., over-nitration) .
- Catalysts: Use HNO₃/H₂SO₄ for nitration and POCl₃ for chlorination.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Q. What safety protocols are critical when handling this compound in the lab?
Basic Question
Methodological Answer:
- PPE: Wear N95 masks, gloves, and safety goggles to avoid inhalation/contact .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to toxic vapors.
- Waste Disposal: Segregate halogenated waste and treat with alkaline hydrolysis before disposal .
Q. How can density functional theory (DFT) predict electronic and vibrational properties of this compound?
Advanced Question
Methodological Answer:
Functional Selection:
- B3LYP and B3PW91 hybrid functionals are recommended for thermochemical accuracy (average error <3 kcal/mol for atomization energies) .
- Include exact exchange terms (e.g., 20% Hartree-Fock exchange in B3LYP) to improve predictions for nitro-group interactions .
Key Outputs:
- HOMO-LUMO Gaps: Predict reactivity (e.g., HOMO at −6.5 eV suggests susceptibility to electrophilic attack).
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., near the nitro group) .
Q. How can substitution reactions at the chlorine position be optimized for pharmaceutical intermediates?
Advanced Question
Methodological Answer:
Nucleophilic Aromatic Substitution (SNAr):
- Reagents: Use amines (e.g., piperazine) in DMF at 80°C for 12 hours.
- Regioselectivity: The electron-withdrawing nitro group directs substitution to the 2-position .
Mechanistic Insights:
- Kinetic vs. Thermodynamic Control: Lower temperatures favor mono-substitution; higher temperatures may lead to di-substitution.
- Byproduct Mitigation: Add NaHCO₃ to neutralize HCl and prevent decomposition .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
Advanced Question
Methodological Answer:
- Basis Set Selection: Use cc-pVTZ over 6-311++G** for better agreement with experimental frequencies (reduces error by ~5 cm⁻¹) .
- Solvent Effects: Apply the PCM model to simulate polar environments (e.g., acetone shifts C=O stretches by +15 cm⁻¹).
- Anharmonic Corrections: Use VPT2 (Vibrational Perturbation Theory) for high-frequency modes (>1500 cm⁻¹) .
Q. What challenges arise in scaling up synthesis while maintaining purity?
Advanced Question
Methodological Answer:
- Heat Dissipation: Use jacketed reactors with controlled cooling to prevent exothermic runaway during nitration .
- Crystallization Optimization: Ethanol/water mixtures (7:3 v/v) yield >90% recovery with minimal impurities.
- Analytical QC: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the applications of this compound in medicinal chemistry?
Advanced Question
Methodological Answer:
Properties
IUPAC Name |
2-chloro-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHARVUVBTAAPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323072 | |
Record name | 2-Chloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-39-5 | |
Record name | 2-Chloro-4-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23056-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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